Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-
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Description
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is a useful research compound. Its molecular formula is C15H11F4N3O and its molecular weight is 325.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Intermediate for Bicalutamide Synthesis : The compound serves as an intermediate in the synthesis of bicalutamide, a medication used in prostate cancer treatment. A study details an environmentally friendly method for its synthesis from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% (Zhang Tong-bin, 2012).
Synthesis of Androgen Receptor Antagonists : The compound is utilized in the synthesis of MDV3100, an androgen receptor antagonist, indicating its importance in developing treatments for conditions like prostate cancer (Li Zhi-yu, 2012).
Radiopharmaceutical and Imaging Applications
PET Tracer Development : It is used in the development of positron emission tomography (PET) tracers, such as for imaging AMPA receptors. A study describes the radiosynthesis and preliminary evaluation of a related compound for this purpose (Gengyang Yuan et al., 2016).
Imaging Metabotropic Glutamate Receptors : Another application includes the synthesis of radioligands for PET imaging of metabotropic glutamate subtype-5 receptors, highlighting its role in neuroimaging research (F. Siméon et al., 2007).
Fluoroalkyl Amino Reagents
- Introduction of Fluoro(trifluoromethoxy)methyl Group : The compound is involved in the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, significant in medicinal and agricultural chemistry (Étienne Schmitt et al., 2017).
Energy Conversion and Materials Science
- Improving Polymer Solar Cells : In the field of energy conversion, a study demonstrates the use of a perfluorinated compound related to this compound as an additive in polymer solar cells, leading to enhanced power conversion efficiencies (Seonju Jeong et al., 2011).
Chemical Reaction Dynamics
- Internal Conversion in Solvents : Research on internal conversion dynamics in alkane solvents includes the study of fluoro-substituted benzonitriles, elucidating the influence of fluoro substitution on fluorescence and decay times (S. Druzhinin et al., 2001).
Properties
IUPAC Name |
3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFGWIWYUQTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.